molecular formula C9H7ClN4O B3127468 1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] CAS No. 338416-61-8

1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]

Cat. No.: B3127468
CAS No.: 338416-61-8
M. Wt: 222.63 g/mol
InChI Key: GUBWNXWILAZDNW-UHFFFAOYSA-N
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Description

1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] is a heterocyclic compound that features a pyrazole ring substituted with a hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] typically involves the reaction of 1H-pyrazole-4,5-dione with 4-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] has several scientific research applications:

Comparison with Similar Compounds

  • 1H-Pyrazole-4,5-dione 4-[N-(4-methylphenyl)hydrazone]
  • 1H-Pyrazole-4,5-dione 4-[N-(4-nitrophenyl)hydrazone]
  • 1H-Pyrazole-4,5-dione 4-[N-(4-bromophenyl)hydrazone]

Comparison: 1H-Pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The chlorine atom can also participate in halogen bonding, adding another dimension to its chemical behavior .

Properties

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-6-1-3-7(4-2-6)12-13-8-5-11-14-9(8)15/h1-5H,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBWNXWILAZDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CNNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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